Acide 9H-xanthène-4-acétique, 9-oxo-

Vue d'ensemble

Description

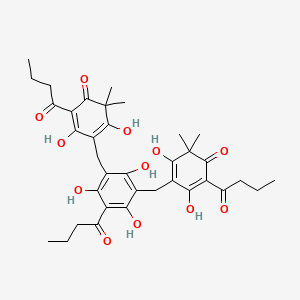

9H-Xanthene-4-acetic acid, 9-oxo-, also known as 9H-Xanthene-4-acetic acid, 9-oxo-, is a useful research compound. Its molecular formula is C15H10O4 and its molecular weight is 254.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 9H-Xanthene-4-acetic acid, 9-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Xanthene-4-acetic acid, 9-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacologie : Développement d’agents antitumoraux

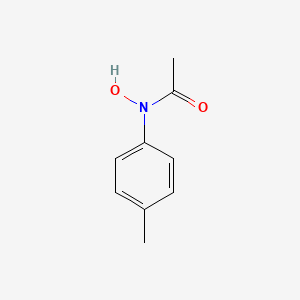

Acide 9H-xanthène-4-acétique, 9-oxo- : a été étudié pour son potentiel en tant qu’agent antitumoral. Un dérivé notable, l’acide 5,6-diméthylxanthone-4-acétique (DMXAA), a été développé comme agent antitumoral et est entré en phase III des essais cliniques {svg_1}. Ce composé et ses analogues se sont avérés prometteurs pour induire la production de cytokines et stimuler la réponse immunitaire pour cibler les cellules cancéreuses {svg_2}.

Biochimie : Inhibition enzymatique

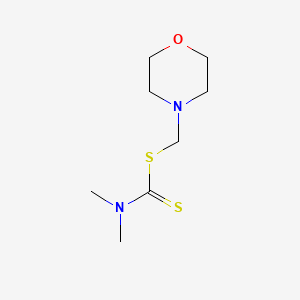

Dans le domaine de la biochimie, les dérivés de la xanthone, y compris l’acide 9H-xanthène-4-acétique, 9-oxo-, ont été étudiés pour leurs activités inhibitrices enzymatiques. Ces composés ont été associés à l’inhibition de l’α-glucosidase, ce qui est important dans la prise en charge du diabète en modulant les taux de glucose {svg_3}.

Chimie médicinale : Activité antimicrobienne

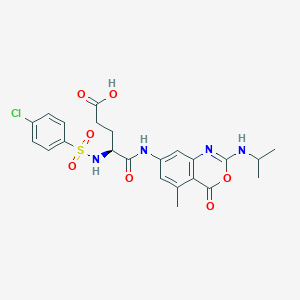

Les carboxyxanthones, une catégorie qui comprend l’acide 9H-xanthène-4-acétique, 9-oxo-, ont été testées pour leur activité antimicrobienne contre divers organismes tels qu’Escherichia coli et Staphylococcus aureus. Leur capacité à lutter contre les infections fongiques causées par Candida albicans a également été documentée, ce qui met en évidence leur potentiel dans le développement de nouveaux agents antimicrobiens {svg_4}.

Synthèse organique : Blocs de construction chimiques

Le composé sert de bloc de construction important en synthèse organique. Il a été utilisé dans la synthèse de structures xanthoniques complexes par le biais de réactions telles que la réaction de Friedel-Crafts et le couplage éther d’Ullmann. Ces stratégies de synthèse sont cruciales pour créer des dérivés xanthoniques biologiquement actifs avec des activités pharmacologiques diverses {svg_5}.

Génie chimique : Optimisation des procédés

En génie chimique, l’acide 9H-xanthène-4-acétique, 9-oxo- est impliqué dans des études d’optimisation des procédés. Sa synthèse et sa manipulation nécessitent une attention particulière aux fiches de données de sécurité, qui détaillent les mesures à prendre en cas d’irritation de la peau et des yeux, d’irritation des voies respiratoires et d’autres dangers. Ces informations sont essentielles pour concevoir des procédés industriels sûrs et efficaces {svg_6}.

Science des matériaux : Développement de matériaux fonctionnels

La recherche en science des matériaux a étudié l’utilisation de dérivés de la xanthone dans le développement de matériaux fonctionnels. Les propriétés uniques de l’acide 9H-xanthène-4-acétique, 9-oxo- pourraient être exploitées pour créer des matériaux présentant des caractéristiques optiques ou électroniques spécifiques, bien que les applications directes dans ce domaine soient encore émergentes {svg_7}.

Mécanisme D'action

Target of Action

Xanthone derivatives, a class of compounds to which 9h-xanthene-4-acetic acid, 9-oxo- belongs, have been reported to show promising biological activities .

Mode of Action

Xanthone derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .

Biochemical Pathways

Xanthone derivatives have been found to influence a multitude of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Xanthone derivatives have been reported to exhibit a variety of biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-alzheimer activities, and anti-inflammatory activities .

Analyse Biochimique

Biochemical Properties

9H-Xanthene-4-acetic acid, 9-oxo- plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and inflammatory pathways. These interactions often involve binding to the active sites of enzymes, thereby modulating their catalytic activity. Additionally, 9H-Xanthene-4-acetic acid, 9-oxo- can form complexes with certain proteins, altering their conformation and function .

Cellular Effects

The effects of 9H-Xanthene-4-acetic acid, 9-oxo- on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. This compound can modulate gene expression, leading to changes in the levels of various proteins that regulate cell cycle and metabolism. Furthermore, 9H-Xanthene-4-acetic acid, 9-oxo- affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes .

Molecular Mechanism

At the molecular level, 9H-Xanthene-4-acetic acid, 9-oxo- exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and RNA, influencing their stability and function . This compound can inhibit or activate enzymes by binding to their active or allosteric sites, respectively. Additionally, 9H-Xanthene-4-acetic acid, 9-oxo- can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9H-Xanthene-4-acetic acid, 9-oxo- have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation. These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of 9H-Xanthene-4-acetic acid, 9-oxo- in animal models have been extensively studied. Different dosages of this compound can lead to varying outcomes. At lower doses, it has been observed to have beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, 9H-Xanthene-4-acetic acid, 9-oxo- can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

9H-Xanthene-4-acetic acid, 9-oxo- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites. These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of 9H-Xanthene-4-acetic acid, 9-oxo-.

Transport and Distribution

The transport and distribution of 9H-Xanthene-4-acetic acid, 9-oxo- within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, 9H-Xanthene-4-acetic acid, 9-oxo- can bind to plasma proteins, influencing its distribution and bioavailability.

Subcellular Localization

The subcellular localization of 9H-Xanthene-4-acetic acid, 9-oxo- is critical for its activity and function. It has been found to localize in the nucleus, where it can interact with DNA and RNA . This localization is often mediated by specific targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments. The activity of 9H-Xanthene-4-acetic acid, 9-oxo- can be influenced by its subcellular distribution, affecting its overall biological effects.

Propriétés

IUPAC Name |

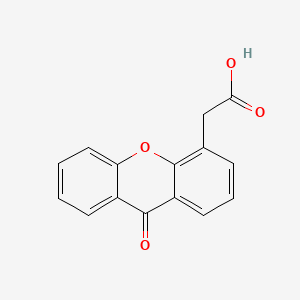

2-(9-oxoxanthen-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-13(17)8-9-4-3-6-11-14(18)10-5-1-2-7-12(10)19-15(9)11/h1-7H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGYSGBNWQSGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189087 | |

| Record name | Xanthenone-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35614-21-2 | |

| Record name | Xanthenone-4-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035614212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthenone-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1202164.png)

![4-(hydroxymethyl)-2-methylidene-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B1202170.png)

![(2S)-2-[[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl]amino]-3-hydroxypropanoic acid](/img/structure/B1202174.png)